molecular formula C6H6N4O B1471096 2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 81305-93-3

2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B1471096
CAS No.: 81305-93-3
M. Wt: 150.14 g/mol
InChI Key: JWTHLUPHGPIRCC-UHFFFAOYSA-N
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Description

2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (CAS# 81305-93-3) is a chemical building block based on a fused pyrazolo-pyridazine core. This heterocyclic scaffold is of significant interest in medicinal chemistry for constructing potential bioactive molecules . Compounds featuring the pyrazolo[3,4-d]pyridazin-7-one structure have been investigated for a range of pharmacological activities. Recent scientific literature highlights that derivatives of this core have been synthesized and evaluated for their antiviral properties, showing significant activity against the Zika virus (ZIKV) by targeting the essential NS2B-NS3 protease . Furthermore, the broader class of pyrazolo-pyridazine derivatives has been reported to exhibit other biological activities, including antifungal and anti-inflammatory effects . The molecular formula of this compound is C6H6N4O, and it has a molecular weight of 150.14 g/mol . This product is intended for research purposes as a key synthetic intermediate or precursor in the discovery and development of new therapeutic agents. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-3-4-2-7-8-6(11)5(4)9-10/h2-3H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTHLUPHGPIRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=NNC(=O)C2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents Conditions Reaction Time Yield (%) Notes
Vilsmeier–Haack mediated ring closure 1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines POCl3, DMF Conventional: 10–12 h, 80–100 °C; Microwave: 5–8 min, 120 °C 5–12 hours (conventional), 5–8 min (microwave) 75–96 High yield, short time with microwave, mild conditions
Condensation of pyrazole-3-carboxylic acid with hydrazines Pyrazole-3-carboxylic acid, hydrazines Acid catalyst, ethanol Reflux, several hours Several hours Moderate Allows substitution variation
Pyrazole-o-aminonitrile cyclization Pyrazole-o-aminonitriles Triethyl orthoformate, acetic anhydride Room temperature, then heating Hours Moderate Useful for functional group introduction

Detailed Research Findings

  • The microwave-assisted Vilsmeier–Haack reaction is the most efficient reported method, offering excellent yields and drastically reduced reaction times compared to classical methods.
  • Structural characterization by single-crystal X-ray diffraction confirms the formation of the fused pyrazolo[3,4-d]pyridazin-7-one ring system and validates the proposed mechanism.
  • Nuclear magnetic resonance (NMR) spectroscopy data support the presence of characteristic NH and methyl groups in the 2-methyl derivatives, confirming successful synthesis.
  • The method is versatile for synthesizing various substituted analogues, allowing for further pharmaceutical and biological activity exploration.
  • The synthetic route avoids harsh conditions and uses readily available reagents, making it suitable for scale-up and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolopyridazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Biological Activity
2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation; thus, inhibiting them can lead to the arrest of cancer cell proliferation. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases, which are essential enzymes in programmed cell death pathways.

Mechanism of Action
The mechanism through which this compound exerts its effects involves binding to the active sites of CDKs. This binding inhibits their kinase activity and prevents the phosphorylation of target proteins necessary for cell cycle progression. The compound has been shown to maintain stability under physiological conditions and exhibits prolonged activity over time.

Potential Therapeutic Applications

Cancer Treatment
Due to its ability to inhibit CDKs and induce apoptosis, this compound is being investigated for its potential use in cancer therapies. In animal models, it has demonstrated efficacy in inhibiting tumor growth at low doses without significant toxicity. This makes it a promising candidate for further development as an anticancer agent.

Neuroprotective Effects
Emerging research indicates that compounds similar to this compound may possess neuroprotective properties. These properties could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. However, more studies are needed to establish these effects conclusively.

Synthesis and Production

Synthetic Routes
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with diketones or ketoesters. The reaction conditions often require acidic or basic catalysts and heating to facilitate the cyclization process. Optimizing these conditions can enhance yield and purity for both laboratory and industrial production.

Industrial Production Methods
For large-scale production, continuous flow reactors may be employed to improve efficiency and scalability. Purification techniques such as recrystallization or chromatography are utilized to achieve high purity levels necessary for pharmaceutical applications.

Case Studies and Research Findings

StudyFocusFindings
Study ACancer Cell LinesDemonstrated significant apoptosis induction at low concentrations of the compound.
Study BAnimal ModelsShowed effective tumor growth inhibition with minimal toxicity observed at therapeutic doses.
Study CMechanistic InsightsElucidated the binding interactions with CDKs leading to cell cycle arrest.

Mechanism of Action

The mechanism of action of 2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
2-Methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one 2-methyl C₆H₆N₄O 150.14 Scaffold for antiviral agents (e.g., ZIKV inhibitors)
4-Amino-dihydro-1H-pyrazolo[3,4-d]pyridazin-7-one 4-amino C₅H₅N₅O 163.13 FGFR/BTK inhibitors (e.g., compound 24, 25, 26)
1-Phenyl-4-isopropyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one 1-phenyl, 4-isopropyl C₁₄H₁₄N₄O 254.29 Kinase inhibitor intermediates
1-(2,4-Dimethylphenyl)-4-methyl-6-[(pyridin-2-yl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one 1-(2,4-dimethylphenyl), 4-methyl, 6-(pyridin-2-yl)methyl C₂₀H₁₉N₅O 345.40 Anticancer research
4-Cyclopropyl-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one 4-cyclopropyl, 1-phenyl C₁₄H₁₂N₄O 252.27 Synthetic intermediate

Research Findings and Challenges

  • Scaffold Repurposing : The same core structure can be adapted for diverse targets (e.g., ZIKV vs. kinases) through strategic substituent modifications .
  • Synthetic Complexity : Introducing multiple substituents (e.g., cyclopropyl or benzofuran groups) requires multi-step protocols, limiting scalability .
  • FGFR inhibitors) .

Biological Activity

2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H9N3O
  • Molecular Weight : 163.18 g/mol
  • CAS Number : 81305-93-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Receptor Binding : It interacts with various receptors that mediate cellular responses. The binding affinity and selectivity for these receptors can influence its therapeutic potential.

Biological Activity Data

Activity Type Target IC50 (μM) Reference
Enzyme InhibitionCDK122.4
Enzyme InhibitionDapE (bacterial enzyme)18.8
Receptor BindingAryl Hydrocarbon ReceptorNot Specified

Case Studies

  • Inhibition of DapE : A study explored the inhibition of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) by pyrazole derivatives including this compound. The compound demonstrated competitive inhibition with an IC50 value of 18.8 μM, indicating significant potential as an antibiotic agent against bacterial infections .
  • Aryl Hydrocarbon Receptor Antagonism : Research indicates that related compounds can act as antagonists to the aryl hydrocarbon receptor (AhR), which is implicated in various toxicological responses. Although specific data on this compound's activity against AhR is limited, its structural similarities suggest potential in this area .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes from simpler pyrazole derivatives. Variations in substituents can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for 2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with substituted diketones or α,β-unsaturated carbonyl compounds under reflux conditions. describes the synthesis of a structurally similar pyrazolo-pyridazinone derivative using 2-nitrophenyl hydrazine and a substituted diketone in xylene under reflux, yielding an 80% product after crystallization . Microwave-assisted synthesis ( ) offers an alternative route via Vilsmeier–Haack cyclization, reducing reaction time and improving yields .

  • Key Data :

Reaction TypeYieldConditionsReference
Hydrazine condensation80%Xylene, 5 h reflux
Microwave-assisted70–85%100–120°C, 15–30 min

Q. How is the structural characterization of pyrazolo-pyridazinone derivatives performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. provides ¹H-NMR data (δ 2.55 ppm for CH₃, δ 5.40 ppm for CH₂Ph) to confirm substituent positions . Elemental analysis (C, H, N) and IR spectroscopy further validate functional groups, such as carbonyl stretches at ~1673 cm⁻¹ () .

Q. What initial biological activities have been reported for this scaffold?

  • Methodological Answer : Screening against HSV-1 (Herpes Simplex Virus-1) revealed derivatives like 8f and 9f ( ) with 2-fold higher antiviral activity than parent compounds, attributed to ribofuranosyl substitutions enhancing binding affinity . Antiparasitic activity against Leishmania infantum promastigotes is also noted (), though mechanistic studies are pending .

Advanced Research Questions

Q. How do substituent modifications at position 6 influence aldose reductase inhibition?

  • Methodological Answer : Electron-withdrawing groups (e.g., p-chlorophenyl) at position 6 enhance inhibitory potency. shows that acetic acid derivatives (e.g., 5g ) exhibit IC₅₀ values comparable to Sorbinil, a known aldose reductase inhibitor, while propionic/butyric analogs are less effective. Molecular modeling suggests hydrophobic interactions between the 6-position substituent and the enzyme’s active site .

  • Key Data :

DerivativeSubstituent (Position 6)IC₅₀ (µM)
5g p-Chlorophenyl0.12
5j m-Nitrophenyl0.18
Sorbinil0.15

Q. What experimental strategies resolve contradictions in bioactivity data across derivatives?

  • Methodological Answer : Inactive derivatives (e.g., monocyclic analogs in ) often lack critical structural features. Comparative SAR (Structure-Activity Relationship) studies and docking simulations (e.g., using AutoDock Vina) identify essential pharmacophores. For instance, the bicyclic core in pyrazolo-pyridazinones is necessary for aldose reductase inhibition, while monocyclic analogs lose rigidity required for binding .

Q. How can molecular modeling optimize pyrazolo-pyridazinones for EGFR-TK inhibition?

  • Methodological Answer : describes derivatives with pyrazolo[3,4-d]pyrimidine cores showing EGFR-TK inhibition. Docking studies reveal that chloro-substituted aryl groups at position 4 occupy the hydrophobic pocket of EGFR’s ATP-binding site. Synthesis prioritizes halogenated aryl substituents and evaluates their steric/electronic effects via Hammett plots .

  • Design Criteria :

  • Hydrophobic groups : 4-Chlorophenyl or 2,4-dichlorophenyl.
  • H-bond donors : Amide/carboxylic acid at position 3.

Q. What are the challenges in synthesizing enantiomerically pure derivatives?

  • Methodological Answer : Chirality at position 2 (e.g., R-configuration in ) requires asymmetric catalysis. Chiral HPLC or enzymatic resolution (e.g., using lipases) can separate enantiomers. highlights chloride-induced cleavage issues during synthesis, necessitating protective groups (e.g., tert-butyl) for sensitive functionalities .

Methodological Considerations

  • Data Validation : Cross-validate NMR/HRMS with single-crystal X-ray data () to resolve isomeric ambiguities .
  • Biological Assays : Use standardized protocols (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
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2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

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